3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine
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Overview
Description
3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine typically involves the formation of the imidazopyridine core followed by the introduction of the piperidine and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazopyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in different therapeutic areas
Uniqueness
3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound in drug development .
Properties
IUPAC Name |
3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4/c1-19-11-10(3-2-6-17-11)18-12(19)20-7-4-9(5-8-20)13(14,15)16/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUZOHQWRUPMPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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